3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile
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Overview
Description
3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C14H11NO. It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propenenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 6-methoxy-2-naphthaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of 3-(6-hydroxynaphthalen-2-yl)prop-2-enenitrile.
Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)prop-2-enamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of cell proliferation through interaction with specific cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-hydroxynaphthalen-2-yl)prop-2-enenitrile
- 3-(6-methoxynaphthalen-2-yl)prop-2-enamine
- 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
Uniqueness
3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile is unique due to the presence of both a methoxy group and a propenenitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-7,9-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOGEUIWDDQIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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